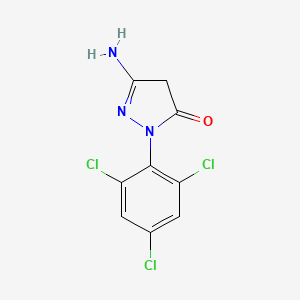

3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one

Description

Chemical Identity and Nomenclature

This compound represents a heterocyclic compound characterized by its pyrazolone core structure with specific amino and trichlorophenyl substitutions. The compound is officially registered under Chemical Abstracts Service Registry Number 27241-31-2, establishing its definitive chemical identity within global databases. The molecular formula C9H6Cl3N3O indicates the presence of nine carbon atoms, six hydrogen atoms, three chlorine atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 278.52 grams per mole.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the complete name describes the structural arrangement of functional groups and substituents. Alternative nomenclature systems recognize this compound as 5-amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one, reflecting different numbering conventions within the pyrazole ring system. The compound's International Chemical Identifier key FOGGKKWSFIESMZ-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

Chemical Identification Data Table

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 27241-31-2 |

| Molecular Formula | C9H6Cl3N3O |

| Molecular Weight | 278.52 g/mol |

| International Chemical Identifier Key | FOGGKKWSFIESMZ-UHFFFAOYSA-N |

| European Inventory of Existing Commercial Chemical Substances Number | 248-358-9 |

| Simplified Molecular-Input Line-Entry System | NC1=NN(C(=O)C1)C1=C(Cl)C=C(Cl)C=C1Cl |

The compound exhibits multiple synonymous names reflecting various naming conventions and historical designations. These include 3-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one, 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one, and 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)-3H-pyrazol-3-one. This nomenclatural diversity reflects the compound's recognition across different chemical classification systems and research communities.

Historical Background and Discovery

The discovery and development of pyrazolone compounds trace their origins to the groundbreaking work of German chemist Ludwig Knorr in 1883, who first synthesized antipyrine through a condensation reaction between ethyl acetoacetate and phenylhydrazine. This seminal achievement established the foundation for pyrazolone chemistry and marked the beginning of synthetic pharmaceutical development. Knorr's accidental discovery occurred during attempts to synthesize quinoline derivatives with antipyretic activity, ultimately yielding the first pyrazolone compound with demonstrated therapeutic properties.

The specific compound this compound emerged as part of subsequent research efforts to develop pyrazolone derivatives with enhanced properties and novel applications. The introduction of amino and trichlorophenyl substituents represents strategic structural modifications designed to explore structure-activity relationships within the pyrazolone family. These modifications reflect the systematic approach adopted by medicinal chemists to optimize biological activity and chemical stability.

The historical development of pyrazolone chemistry gained significant momentum following the recognition of antipyrine's analgesic and antipyretic activities in the 1880s. This discovery stimulated extensive research into pyrazolone analogues, leading to the development of numerous derivatives with improved therapeutic profiles. The systematic exploration of substituted pyrazolones, including amino and halogenated variants, became a central theme in heterocyclic chemistry throughout the late 19th and early 20th centuries.

Significance in Pyrazolone Chemistry

This compound occupies a significant position within pyrazolone chemistry due to its unique structural features and potential applications. The compound exemplifies the versatility of the pyrazolone scaffold for chemical modification and functional group incorporation. The presence of both amino and trichlorophenyl substituents provides multiple reactive sites for further chemical transformations, making it valuable as a synthetic intermediate and building block.

The compound's structural characteristics contribute to its importance in understanding structure-activity relationships within pyrazolone chemistry. The electron-withdrawing trichlorophenyl group and electron-donating amino group create distinct electronic environments that influence chemical reactivity and biological activity. This dual functionality makes the compound particularly interesting for studies investigating the effects of electronic substitution patterns on pyrazolone behavior.

Recent advances in pyrazolone chemistry have highlighted the importance of amino-substituted derivatives for enantioselective synthesis and coordination chemistry applications. The amino group in this compound serves as a potential coordination site for metal complexation, enabling its use as a ligand in organometallic chemistry and catalysis. The compound's ability to form complexes with various metals, including main group elements, transition metals, lanthanides, and actinides, demonstrates its versatility in coordination chemistry.

Physical Properties Data Table

| Property | Value |

|---|---|

| Physical Form | Solid |

| Melting Point | 218°C (decomposition) |

| Boiling Point | 397.9°C at 760 mmHg |

| Density | 1.626 g/cm³ |

| Flash Point | 194.5°C |

| Refractive Index | 1.721 |

| Vapor Pressure | 5.56 × 10⁻⁷ mmHg at 25°C |

Overview of Pyrazolone Derivatives in Chemical Research

Pyrazolone derivatives constitute one of the most extensively studied classes of heterocyclic compounds in chemical research, with applications spanning pharmaceutical chemistry, materials science, and analytical chemistry. The structural diversity achievable through pyrazolone modification has enabled the development of compounds with diverse biological activities, including analgesic, antipyretic, anti-inflammatory, and antioxidant properties. The fundamental pyrazolone scaffold serves as a privileged structure for drug discovery, offering multiple sites for functional group modification.

Contemporary research in pyrazolone chemistry has expanded beyond traditional pharmaceutical applications to encompass advanced materials and coordination chemistry. Pyrazolone-based ligands have gained particular attention for their ability to form stable complexes with various metal centers, enabling applications in catalysis, sensing, and materials chemistry. The development of acylpyrazolone complexes with main group elements, transition metals, lanthanides, and actinides demonstrates the continued relevance of pyrazolone chemistry in modern research.

The synthetic accessibility of pyrazolone derivatives through well-established methodologies has contributed to their widespread adoption in chemical research. The classical Knorr synthesis and its modern variants provide reliable routes to diverse pyrazolone structures, while contemporary methodologies enable the introduction of complex substituents and functional groups. Recent advances in pyrazolone synthesis have focused on developing more efficient and selective methods for constructing chiral pyrazolone derivatives and exploring their applications in enantioselective catalysis.

The role of pyrazolone derivatives in dye chemistry represents another significant area of application. Pyrazolone groups are present in several important dyes, commonly used in combination with azo groups to give a subfamily of azo dyes. Industrial-scale production of pyrazolone-based colorants, including Acid Yellow 17, Acid Yellow 23 (tartrazine), Pigment Yellow 13, and Pigment Red 38, demonstrates the commercial importance of these compounds. The development of new pyrazolone-based dyes continues to be an active area of research, driven by demands for environmentally friendly and high-performance colorants.

Properties

IUPAC Name |

5-amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-2H,3H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGGKKWSFIESMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885385 | |

| Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27241-31-2 | |

| Record name | 1-(2,4,6-Trichlorophenyl)-3-amino-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27241-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 27241-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(2,4,6-trichlorophenyl)-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one typically involves the reaction of 2,4,6-trichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired pyrazolone derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino group and the trichlorophenyl group can participate in substitution reactions. For example, nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles, solvents like ethanol or dimethyl sulfoxide.

Major Products:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced pyrazolone derivatives.

Substitution: Formation of various substituted pyrazolone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one serves as a building block for more complex heterocyclic compounds. Its structure allows for the creation of diverse chemical libraries used in drug discovery and screening processes.

Biology

The compound is investigated for its potential as an enzyme inhibitor , targeting specific biological pathways. It has shown promise in modulating enzyme activity due to its ability to form hydrogen bonds with active sites of enzymes.

Medicinal Chemistry

Research into the pharmacological activities of this compound has identified several key areas:

-

Anticancer Activity:

- Cytotoxicity Studies: The compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

- IC50 values range from 60 nM to 580 nM against liver (HEPG2), breast (MCF), and gastric (NUGC) cancer cell lines.

- Mechanisms include inhibition of human topoisomerase IIα and PI3Kα/mTOR pathways essential for cancer cell proliferation.

- Cytotoxicity Studies: The compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

-

Antimicrobial Activity:

- Derivatives have demonstrated antibacterial and antifungal properties. For instance, some pyrazolothienotriazine compounds have shown effectiveness against multiple bacterial strains and fungi.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials with enhanced properties such as thermal stability and resistance to degradation. It is also involved in synthesizing dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The trichlorophenyl group enhances the binding affinity and specificity of the compound for its targets, making it a potent inhibitor in various biological assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolinone Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity: The 2,4,6-trichlorophenyl group in the target compound enhances electron-withdrawing effects, stabilizing the pyrazolinone ring and increasing lipophilicity compared to dichlorophenyl analogs like Bay G 2821. This stability may favor its use in harsh synthetic conditions . Amino groups at the 3- or 4-positions (e.g., 4-aminoantipyrine) facilitate redox activity, critical for electrochemical mediation.

Pharmacological Activity :

- Bay G 2821 (a diuretic) demonstrates that dichlorophenyl substitution with a methylbenzyl group optimizes renal sodium excretion, likely due to balanced lipophilicity and steric bulk . In contrast, the target compound’s trichlorophenyl group may limit bioavailability due to excessive hydrophobicity.

Analytical Applications: 4-Amino-2-methyl-3-phenyl-1-(2,4,6-trichlorophenyl)-3-pyrazolin-5-one () is used in hydroperoxide determination, leveraging its trichlorophenyl group for selective reactivity.

Electrochemical Performance: 4-Aminoantipyrine achieves phenol detection limits of 0.1–1.0 μM in drinking water (). The target compound’s unsubstituted amino group and trichlorophenyl ring could theoretically enhance electron transfer efficiency, but experimental validation is required.

Research Findings and Data

Table 2: Physicochemical Properties of Selected Pyrazolinones

Biological Activity

3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrazoline ring substituted with an amino group and a trichlorophenyl moiety. Its structural characteristics contribute to its biological activity, particularly in terms of interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and related derivatives:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrazoline derivatives against several cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 60 nM to 580 nM across different cancer types, indicating potent activity against liver (HEPG2), breast (MCF), and gastric (NUGC) cancer cell lines .

- Mechanisms of Action : The mechanisms underlying the anticancer effects include inhibition of key enzymes involved in cancer progression. For instance, compounds derived from pyrazolines have shown inhibitory activity against human topoisomerase IIα and phosphatidylinositol 3-kinase α/mammalian target of rapamycin (PI3Kα/mTOR) pathways . These pathways are crucial for cell proliferation and survival.

Antimicrobial Activity

Research also highlights the antimicrobial properties of this compound:

- Antibacterial and Antifungal Effects : Various derivatives of pyrazoline have demonstrated promising antibacterial and antifungal activities. For example, some pyrazolothienotriazine compounds showed effectiveness against a range of bacterial strains and fungi, suggesting that modifications to the pyrazoline structure can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Amino Group | Enhances interaction with biological targets |

| Trichlorophenyl Group | Increases lipophilicity and cellular uptake |

| Pyrazoline Ring | Essential for anticancer activity |

Research indicates that the presence of electronegative groups, such as chlorine in the trichlorophenyl moiety, is critical for enhancing cytotoxicity .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that the compound had selective cytotoxic effects against specific cancer cell lines. For instance, derivatives with different substitutions showed varied IC50 values, indicating that the structure significantly influences biological efficacy .

- Antimicrobial Testing : In another study, compounds based on the pyrazoline structure were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial activity comparable to standard antibiotics .

Q & A

Q. What protocols ensure reproducibility in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.